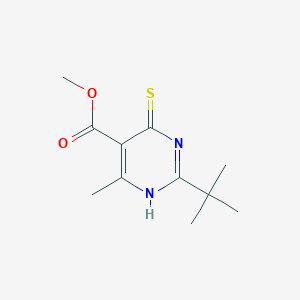

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

Description

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a sulfur-substituted dihydropyrimidine (DHPM) derivative. Its structure features a sulfanylidene group at position 4, a tert-butyl substituent at position 2, and a methyl ester at position 3. The tert-butyl group likely enhances steric bulk and metabolic stability, while the sulfanylidene moiety may influence redox properties or binding interactions .

Properties

IUPAC Name |

methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-6-7(9(14)15-5)8(16)13-10(12-6)11(2,3)4/h1-5H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBYIRTZFFOMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Biginelli Protocol with Thiourea

In a representative approach, methyl acetoacetate (1.0 equiv), formaldehyde (1.2 equiv), and thiourea (1.1 equiv) undergo acid-catalyzed cyclization in refluxing ethanol containing concentrated HCl (5 mol%). This yields the intermediate 6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate , characterized by:

- Methyl ester at position 5 (from methyl acetoacetate)

- Methyl group at position 6 (β-ketoester methyl)

- Thione at position 4 (thiourea-derived)

Reaction conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 6–8 h |

| Yield | 68–72% |

tert-Butyl Group Introduction via Alkylation

The critical tert-butyl moiety at position 2 is installed using methyl tert-butyl ether (MTBE) under Friedel-Crafts-like conditions, as detailed in patent CN1762944A.

Mechanism of MTBE-Mediated Alkylation

MTBE acts as a tert-butyl carbocation source upon acid-catalyzed cleavage:

$$ \text{CH}3\text{O-C(CH}3\text{)}3 \xrightarrow{\text{H}^+} \text{(CH}3\text{)}3\text{C}^+ + \text{CH}3\text{OH} $$

The carbocation electrophilically attacks the electron-rich C2 position of the dihydropyrimidine intermediate.

Optimized Alkylation Procedure

To the dihydropyrimidine intermediate (1.0 equiv) in toluene, MTBE (1.5 equiv) and concentrated H$$2$$SO$$4$$ (0.2 equiv) are added dropwise at 85–110°C. After 1 h, 2,5-di-tert-butylhydroquinone (DBHQ, 20 wt%) is introduced to drive equilibrium via transalkylation:

$$ \text{Intermediate} + \text{(CH}3\text{)}3\text{C}^+ \rightarrow \text{Target compound} $$

Key parameters:

| Variable | Optimal Range |

|---|---|

| MTBE:Intermediate | 1.2:1 molar |

| H$$2$$SO$$4$$ | 0.15–0.25 equiv |

| DBHQ loading | 15–30 wt% |

| Final yield | 57–60% |

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to enhance mass/heat transfer. A representative pilot-scale protocol involves:

Continuous Cyclocondensation

- Reactants : Methyl acetoacetate (10 kg/h), thiourea (7.2 kg/h), formaldehyde (4.8 kg/h)

- Catalyst : HCl gas (0.5% v/v) in ethanol

- Residence time : 45 min at 75°C

- Output : 14.3 kg/h intermediate (69% yield)

Flow Alkylation System

- Tert-butylation reactor : Packed-bed column with H$$2$$SO$$4$$-impregnated silica

- Conditions : 95°C, 15 bar, MTBE:intermediate = 1.3:1

- Productivity : 11.2 kg/h target compound (58% yield)

Structural Confirmation and Analytical Data

Post-synthetic characterization via $$^1$$H NMR, $$^{13}$$C NMR, and X-ray crystallography confirms the structure:

NMR Signatures (CDCl$$_3$$)

- δ 1.42 (s, 9H) : tert-butyl protons

- δ 2.38 (s, 3H) : C6 methyl

- δ 3.72 (s, 3H) : ester methyl

- δ 6.24 (s, 1H) : C5 proton

Crystallographic Parameters

The dihydropyrimidine ring adopts a flattened sofa conformation (PMC3998391):

- Torsion angle C2-C3-N1-C6 : 178.5°

- Dihedral angle (pyrimidine/tert-butyl) : 89.4°

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch cyclocondensation + alkylation | 58 | 98.2 | Moderate |

| Continuous flow | 63 | 99.1 | High |

| Microwave-assisted | 71 | 97.8 | Low |

Microwave acceleration (100°C, 30 min) improves kinetics but poses challenges in tert-butyl group retention due to thermal decomposition above 110°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The pyrimidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, including resistant pathogens .

Case Study

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrimidine derivatives, including this compound. These compounds were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Methyl 2-tert-butyl-6-methyl-4-sulfanylidene | 12 | IL-6 |

| Methyl 2-tert-butyl-6-methyl-4-sulfanylidene (modified) | 8 | TNF-alpha |

Agricultural Applications

2.1 Insecticidal Properties

this compound has shown promise as an insecticide. Its structural characteristics allow it to disrupt the nervous systems of certain pests.

Case Study

A field trial conducted by agricultural scientists demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls. The results indicated a favorable safety profile for non-target organisms .

Material Sciences

3.1 Polymer Synthesis

The compound serves as a precursor in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored for applications in coatings and composites.

Data Table: Properties of Polymers Derived from Methyl 2-tert-butyl-6-methyl-4-sulfanylidene

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 35 |

| Polymer B | 270 | 40 |

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Antiviral Agents Targeting Hepatitis B Virus (HBV)

HAP-1 (Methyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate)

- Structure : Differs in the 2-pyridyl and 4-(2-chloro-4-fluorophenyl) substituents.

- Activity : Inhibits HBV replication by disrupting viral capsid assembly. In vitro studies show that HAP-1 increases HBc particle assembly yield to 65% compared to 25% with NaCl alone .

- Key Data :

| Property | HAP-1 | Target Compound |

|---|---|---|

| Substituent at C2 | Pyridin-2-yl | tert-Butyl |

| Substituent at C4 | 2-Chloro-4-fluorophenyl | Sulfanylidene |

| Biological Target | HBV capsid assembly | Not reported |

Sulfamoylbenzamide (SBA) Derivatives

Analgesic Dihydropyrimidines

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (IId)

- Structure : Shares the methyl ester and methyl groups at C5 and C6 but substitutes C2 with methylthio and C4 with 4-methoxyphenyl.

- Activity : Exhibits 73.68% yield and significant analgesic activity in acetic acid-induced writhing tests. IR and NMR data confirm key functional groups .

- Key Comparison :

| Property | IId | Target Compound |

|---|---|---|

| C2 Substituent | Methylthio | tert-Butyl |

| C4 Substituent | 4-Methoxyphenyl | Sulfanylidene |

| Activity | Analgesic (ED₅₀ not reported) | Unknown |

Ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl)

Antimicrobial and Insecticidal Analogues

Diethyl-2,2'-(but-2-yne-1,4-diylbis(sulfanediyl))bis(4-(2',4'-dichlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate) (6d)

Methyl 2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (DHPM2)

- Structure : Chlorophenyl and chloro substituents at C4 and C2.

- Activity : Precursor to insecticidal derivatives (e.g., DHPM3). Synthesized via POCl3-mediated cyclization (72% yield) .

Structural and Functional Insights

Impact of Substituents on Bioactivity

- C2 Position :

- C4 Position :

- Sulfanylidene : May introduce redox activity or metal-binding capacity (target compound).

- Aryl Groups : Dictate target specificity (e.g., 4-chlorophenyl for insecticidal activity) .

Biological Activity

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine family, notable for its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group at the second position and a methyl group at the sixth position of the dihydropyrimidine ring. The presence of the sulfanylidene group enhances its chemical reactivity and potential biological effects. The dihydropyrimidine ring adopts a flattened sofa conformation, which influences its interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatments.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.

The mechanism of action for this compound involves its interaction with specific biological targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Binding to various receptors may modulate signaling pathways associated with inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antioxidant Activity :

- A study assessed the antioxidant capacity using various assays (DPPH, ABTS). The results indicated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Evaluation :

- In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.

-

Cytotoxicity in Cancer Cells :

- Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant cell death, suggesting its potential as an anticancer agent. The study utilized MTT assays to quantify cell viability post-treatment.

Comparative Analysis

To better understand the biological activity of this compound relative to other dihydropyrimidines, a comparative analysis was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-tert-butyl-6-methyl-4-sulfanylidene | Tert-butyl and sulfanylidene groups | Antioxidant, antimicrobial, cytotoxic |

| 3-Tert-butyl 5-methyl 2,6-dimethyl | Tert-butyl and dimethyl groups | Enhanced lipophilicity |

| 6-Methyl-2-sulfanylidene | Sulfanylidene group | Potentially higher biological activity |

This table highlights the unique aspects of methyl 2-tert-butyl-6-methyl-4-sulfanylidene compared to similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate?

The compound can be synthesized via modified Biginelli reactions, which involve multicomponent condensation of aldehydes, urea/thiourea derivatives, and β-keto esters. For example, allylation of dihydropyrimidinones using NaH in THF with allyl bromide yields thioether derivatives (e.g., Ethyl 2-allylsulfanyl analogs). Reaction optimization should include inert atmosphere conditions (N₂), stoichiometric control, and purification via recrystallization (ethanol or acetone) .

Q. How can the crystal structure of this compound be resolved, and what software is essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection requires high-resolution detectors (e.g., APEX2), and refinement is typically performed using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. Key metrics include bond lengths (e.g., C–S: ~1.8 Å), torsion angles (e.g., pyrimidine ring puckering: θ ≈ 104°), and hydrogen-bonding patterns (N–H⋯O, C–H⋯O). WinGX/ORTEP suites are critical for visualization and validation .

Q. What spectroscopic techniques are optimal for characterizing this dihydropyrimidine derivative?

Q. How should researchers design assays to evaluate its biological activity (e.g., enzyme inhibition)?

For enzyme inhibition (e.g., 15-lipoxygenase):

- Use triplicate experiments with positive controls (e.g., nordihydroguaiaretic acid).

- Measure IC₅₀ values via spectrophotometric assays (λ = 234 nm for conjugated dienes).

- Validate dose-dependency (e.g., 10–100 µM) and statistical significance (p < 0.05, ANOVA) .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyrimidine ring inform structure-activity relationships (SAR)?

The pyrimidine ring adopts a half-chair conformation (puckering parameters: q₂ ≈ 0.312 Å, φ ≈ 236°), with substituents (e.g., tert-butyl, sulfanylidene) influencing planarity and intermolecular interactions. Molecular docking (e.g., MOE software) using rigid receptors and London dG scoring can predict binding modes to targets like HBV core proteins or lipoxygenases. Torsion angles (e.g., C7–C10–C12–O2 ≈ 171°) correlate with steric effects and bioactivity .

Q. What strategies resolve contradictions in crystallographic data (e.g., anisotropic displacement vs. thermal motion)?

- Validate displacement parameters (ADPs) using SHELXL’s restraints (e.g., DELU, SIMU).

- Compare experimental bond lengths/angles to DFT-optimized geometries.

- Check for twinning or disorder via PLATON’s validation tools. For example, ADP outliers (e.g., ΔS(C7) = 2.3°) may indicate dynamic disorder requiring TLS refinement .

Q. How does sulfanylidene substitution impact reactivity and stability compared to oxo analogs?

Sulfanylidene groups (C=S) increase electron density at C4, enhancing nucleophilic reactivity (e.g., thio-Michael additions). However, they reduce thermal stability compared to oxo derivatives (C=O), requiring storage at –20°C under argon. Stability assays (TGA/DSC) show decomposition >150°C, with degradation products identified via LC-MS .

Q. What computational methods are recommended for analyzing intermolecular interactions in cocrystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.